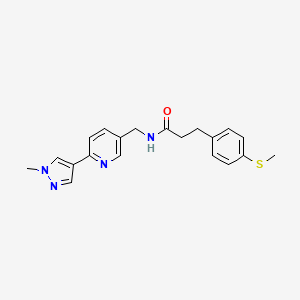
N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-3-(4-(甲硫基)苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. Amides are commonly found in a wide range of biological and industrial substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Amides, for example, can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .科学研究应用
药物化学应用
N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-3-(4-(甲硫基)苯基)丙酰胺及其衍生物已被探索其在药物化学中的潜力,特别是在设计具有特定生物活性的药物方面。该化合物的结构特征,如吡唑和吡啶环,在具有重要药理学性质的分子中是常见的。例如,类似于所讨论化合物的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物已显示出有希望的抗肿瘤和抗5-脂氧合酶活性,表明在癌症治疗和抗炎治疗中具有潜在应用(Rahmouni et al., 2016)。
材料科学应用
在材料科学领域,含有吡啶和吡唑单元的化合物,类似于N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-3-(4-(甲硫基)苯基)丙酰胺,已被用于发展发光材料。例如,包含吡唑基团的四齿环金属铂配合物已被研究其高发光性和在有机发光二极管(OLEDs)中的潜在用途(Vezzu et al., 2010)。这样的材料可以用于显示技术和照明应用。
有机合成应用
N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)-3-(4-(甲硫基)苯基)丙酰胺的结构复杂性和官能团多样性使其成为有机合成中有价值的支架。具有类似结构的化合物已被用作合成具有潜在生物活性的杂环化合物的中间体。例如,1,3-噁唑与吡啶基-吡唑啉的衍生物已被合成并评估其抗微生物和抗癌性能,展示了这类化合物在新治疗剂的开发中的实用性(Katariya et al., 2021)。
安全和危害
未来方向
The future directions for research on this compound would depend on its potential applications. For example, if it’s a drug candidate, future research might focus on optimizing its pharmacological properties, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
属性
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-24-14-17(13-23-24)19-9-5-16(11-21-19)12-22-20(25)10-6-15-3-7-18(26-2)8-4-15/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBGPUMGAHTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2561449.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2561451.png)
![1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2561452.png)
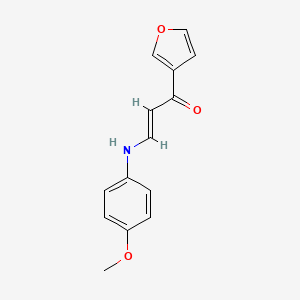
![1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561454.png)
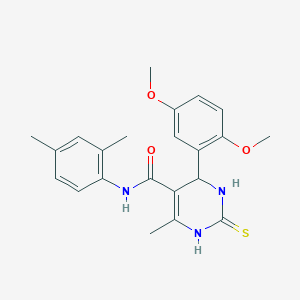
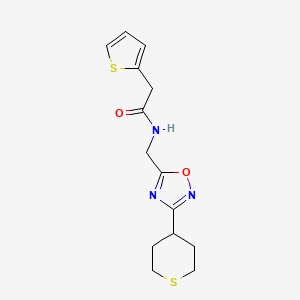
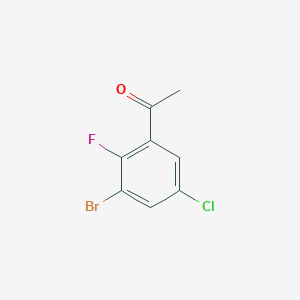
![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2561463.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)
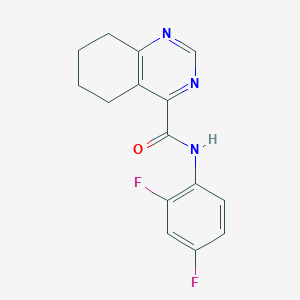

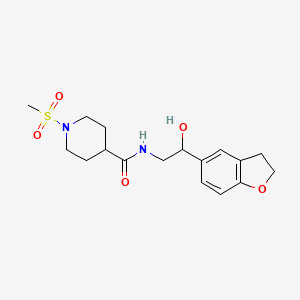
![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)